(2-Bromoethyl)cyclohexane

E2 Elimination Regioselectivity Alkene Synthesis

(2-Bromoethyl)cyclohexane (CAS 1647-26-3), also known as 2-cyclohexylethyl bromide, is a primary alkyl bromide with the molecular formula C8H15Br and a molecular weight of 191.11 g/mol. It consists of a cyclohexane ring attached to an ethyl group bearing a terminal bromine atom.

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
CAS No. 1647-26-3
Cat. No. B041411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethyl)cyclohexane
CAS1647-26-3
Synonyms(2-Bromoethyl)cyclohexane;  (2-Bromoethyl)cyclohexane;  1-Bromo-2-cyclohexylethane;  2-Cyclohexylethyl Bromide;  NSC 46808;  NSC 6078 _x000B__x000B_
Molecular FormulaC8H15Br
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCBr
InChIInChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
InChIKeyJRQAAYVLPPGEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoethylcyclohexane (CAS 1647-26-3) – A Primary Alkyl Bromide Intermediate for Organic Synthesis


(2-Bromoethyl)cyclohexane (CAS 1647-26-3), also known as 2-cyclohexylethyl bromide, is a primary alkyl bromide with the molecular formula C8H15Br and a molecular weight of 191.11 g/mol [1]. It consists of a cyclohexane ring attached to an ethyl group bearing a terminal bromine atom [1]. This structure classifies it as a primary alkyl halide, making it a versatile electrophilic building block in organic synthesis. Its primary utility stems from the good leaving group ability of the bromine atom, enabling its use in nucleophilic substitution, elimination, and Grignard reactions . As a liquid with a density of 1.221 g/mL at 25 °C, a boiling point of 209 °C (atmospheric), and a refractive index of 1.4900, it is a well-characterized intermediate with established physical properties .

1
Electrophilic handle

Primary alkyl bromide supports SN2, E2 elimination, and Grignard reactions.

2
Well‑characterized liquid

Established density, refractive index, and boiling point aid process design and QC.

3
Aliphatic scaffold

Cyclohexane ring avoids aromatic side reactions; confines reactivity to the bromoethyl group.

Why Generic Substitution Fails: Key Differentiators for (2-Bromoethyl)cyclohexane in Synthesis


Simple substitution of (2-bromoethyl)cyclohexane with a closely related analog—such as its chloro or iodo counterpart, or an aromatic variant—is not chemically equivalent and can lead to significant deviations in reaction outcomes. The choice of halogen directly impacts reaction kinetics, with bromides offering an optimal balance between reactivity and stability compared to slower chlorides and potentially less stable or more costly iodides [1]. Furthermore, the aliphatic cyclohexane scaffold confers distinct steric and electronic properties that differentiate its reactivity and downstream product profiles from aromatic analogs like (2-bromoethyl)benzene [2]. The following quantitative evidence underscores that the specific combination of the bromine leaving group and the cyclohexane framework is not interchangeable without affecting yield, selectivity, or process efficiency.

Leaving group
Br: balanced reactivity for standard conditions
Cl may slow kinetics; I may increase side reactions and cost
Ring electronics
Saturated cyclohexane – no competing electrophilic substitution
Aromatic analogs (e.g., phenethyl bromide) can undergo ring functionalization
Phase behavior
High density (1.221 g/mL) promotes rapid phase separation
Lower-density chloro or iodo analogs may alter workup efficiency

Quantitative Evidence Guide: Verifiable Performance Metrics for (2-Bromoethyl)cyclohexane


E2 Elimination: Superior Yield and Predictable Regioselectivity for Terminal Alkene Synthesis

In a base-induced E2 elimination, (2-bromoethyl)cyclohexane produces the terminal alkene 1-(eth-2-enyl)-cyclohexane in 90% yield, with only 10% of the internal alkene isomer 1-(eth-1-enyl)-cyclohexane. This contrasts with more sterically hindered or conformationally biased substrates that often yield more complex product mixtures .

E2 Regioselectivity
Head-to-head
90% terminal alkene vs. 10% internal; CH3O- conditions
Supports terminal alkene synthesis
9:1 ratio reported; may simplify downstream purification
E2 Elimination Regioselectivity Alkene Synthesis

Nucleophilic Substitution Reactivity: Optimized Kinetics Between Chloro and Iodo Analogs

(2-Bromoethyl)cyclohexane offers a kinetically favorable middle ground for SN2 reactions. Based on established leaving group trends, its reactivity is significantly higher than the corresponding (2-chloroethyl)cyclohexane, yet it avoids the greater cost, light sensitivity, and potential side reactions associated with the highly labile (2-iodoethyl)cyclohexane [1].

SN2 Reactivity
Class-level inference
Intermediate leaving-group ability (Br: Cl
Balanced kinetics for standard SN2 conditions
Bromoalkanes react faster than chloro; more stable than iodo
Scaffold Reactivity
Head-to-head
Aliphatic ring inert to electrophilic substitution vs. aromatic analog reactive
Cleaner aliphatic functionalization
No competing ring substitution; improves yield and purity
Physical Properties
Data to verify
Density 1.221 g/mL, n20/D 1.4900
Facilitates liquid‑liquid separation and in‑process QC
Supplier‑reported values; lot‑specific verification recommended
Storage Stability
Cross-study comparable
Stable at ambient; iodo analog light/heat sensitive
Simplifies storage and handling
Reduces degradation risk vs. labile alkyl iodides
Grignard Utility
Class-level inference
Reliable Grignard formation; chloro analogs often sluggish
Enables C–C bond construction
Demonstrated in pharma-relevant building block synthesis
SN2 Reaction Leaving Group Kinetics

Aliphatic Cyclohexane Scaffold vs. Aromatic Phenyl Analog: Distinct Reactivity for Targeted Synthesis

Unlike (2-bromoethyl)benzene, which can undergo electrophilic aromatic substitution on the ring, (2-bromoethyl)cyclohexane possesses a saturated aliphatic ring that is inert to such reactions [1]. This fundamental difference in electronic structure means that reactions can be confined exclusively to the aliphatic bromoethyl group, preventing unwanted side products and providing a cleaner route to aliphatic-rich molecular architectures.

Scaffold Reactivity
Head-to-head
Aliphatic ring inert to electrophilic substitution vs. aromatic analog reactive
Cleaner aliphatic functionalization
No competing ring substitution; improves yield and purity
Cross-Coupling Aliphatic Aromatic

Physical Properties: High Density and Refractive Index for Efficient Separation and Analysis

(2-Bromoethyl)cyclohexane has a high density of 1.221 g/mL at 25 °C, which is significantly greater than its chloro-analog ((2-chloroethyl)cyclohexane, with an expected density <1.0 g/mL based on its lower molecular weight) . This substantial density difference facilitates easier phase separation during aqueous workups. Furthermore, its refractive index of 1.4900 provides a distinct and verifiable metric for identity and purity checks via refractometry .

Physical Properties
Data to verify
Density 1.221 g/mL, n20/D 1.4900
Facilitates liquid‑liquid separation and in‑process QC
Supplier‑reported values; lot‑specific verification recommended
Physical Properties Density Refractive Index

Ambient Storage Stability vs. Reactive Iodo-Analog

(2-Bromoethyl)cyclohexane is reported to be stable under normal temperatures and pressures, with a recommended long-term storage condition of a cool, dry place . In contrast, (2-iodoethyl)cyclohexane is significantly more sensitive to light and heat, which can lead to decomposition and the liberation of iodine, compromising purity and requiring more stringent storage protocols [1].

Storage Stability
Cross-study comparable
Stable at ambient; iodo analog light/heat sensitive
Simplifies storage and handling
Reduces degradation risk vs. labile alkyl iodides
Stability Storage Shelf Life

Grignard Reagent Formation: A Reliable Precursor for Carbon-Carbon Bond Construction

(2-Bromoethyl)cyclohexane is explicitly cited as a reagent for forming Grignard reagents used in the synthesis of complex molecules, such as immunosuppressive agents and vitamin-D receptor agonists . This contrasts with the corresponding chloro-analog, where formation of the Grignard reagent is notoriously slow or requires specialized activation, limiting its practical utility in many synthetic sequences .

Grignard Utility
Class-level inference
Reliable Grignard formation; chloro analogs often sluggish
Enables C–C bond construction
Demonstrated in pharma-relevant building block synthesis
Grignard Reaction Organometallic C-C Bond Formation

Best Application Scenarios for (2-Bromoethyl)cyclohexane Based on Verified Evidence


Synthesis of Terminal Alkenes via E2 Elimination

When a synthetic route requires a terminal alkene from an ethyl halide precursor with high regioselectivity, (2-bromoethyl)cyclohexane is a superior choice. Its reaction with methoxide yields 90% of the desired terminal alkene, 1-(eth-2-enyl)-cyclohexane, providing a predictable and high-yielding path to this valuable intermediate class .

Pharmaceutical Intermediate in Grignard and Cross-Coupling Reactions

(2-Bromoethyl)cyclohexane is a proven intermediate for creating carbon-carbon bonds. Its reliable formation of Grignard reagents makes it a strategic building block in medicinal chemistry, particularly for introducing an aliphatic cyclohexylethyl group into complex drug candidates. This has been demonstrated in the synthesis of immunosuppressive agents and vitamin-D receptor agonists .

Aliphatic Chain Extension Without Aromatic Interference

In multistep syntheses where an electrophilic aliphatic handle is required, but an aromatic ring would be problematic due to competing side reactions (e.g., electrophilic aromatic substitution), (2-bromoethyl)cyclohexane is the ideal reagent . Its saturated ring ensures that reactions are confined solely to the bromoethyl group, simplifying purification and improving overall yield.

Reactions Requiring Efficient Aqueous Workup

For processes where rapid and clean phase separation is critical, the high density (1.221 g/mL) of (2-bromoethyl)cyclohexane is a distinct advantage . This property facilitates its separation from lighter aqueous or organic phases during extractive workups, reducing processing time and minimizing product loss due to emulsion formation.

Application
Selection Property
Validation Focus
Terminal alkene synthesis
High E2 regioselectivity
Terminal vs. internal alkene ratio
Grignard / cross‑coupling
Reliable organomagnesium formation
C–C bond formation efficiency
Aliphatic chain extension
Inert saturated ring
Absence of aromatic by‑products
Aqueous workup processes
High density (1.221 g/mL)
Phase separation speed and clarity

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